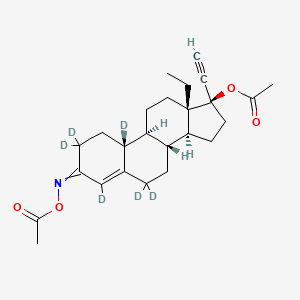
4-Aminoantipyrine-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoantipyrine-D3 is a deuterated form of 4-Aminoantipyrine, a derivative of antipyrine. This compound is characterized by the presence of an amino group at the fourth position of the pyrazolone ring. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Aminoantipyrine-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a tracer in metabolic studies.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
While the specific mechanism of action for 4-Aminoantipyrine-D3 is not mentioned, 4-Aminoantipyrine and its derivatives have been found to correlate with the analgesic effect of dipyrone . A study demonstrated that dipyrone and some AA derivatives have a high potential to attenuate or prevent the anti-platelet effects of aspirin .
Safety and Hazards
4-Aminoantipyrine-D3 may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and may be harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoantipyrine-D3 typically involves the deuteration of 4-Aminoantipyrine. The process begins with the preparation of 4-Aminoantipyrine, which is synthesized by the reaction of 4-Aminoantipyrine with deuterated reagents under controlled conditions. The reaction is usually carried out in a deuterated solvent to ensure the incorporation of deuterium atoms into the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminoantipyrine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoantipyrine: The non-deuterated form of the compound.
Aminophenazone: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Dipyrone: A pyrazolone derivative used as an analgesic and antipyretic.
Uniqueness
4-Aminoantipyrine-D3 is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it particularly useful in pharmacokinetic studies and as a tracer in metabolic research .
Propiedades
Número CAS |
68229-55-0 |
|---|---|
Fórmula molecular |
C11H10D3N3O |
Peso molecular |
206.26 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
83-07-8 (unlabelled) |
Sinónimos |
4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one; 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1-methyl-5-(methyl-d3)-2-phenyl-(9CI) |
Etiqueta |
Antipyrine Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Norgestimate-[d6]](/img/structure/B602511.png)

